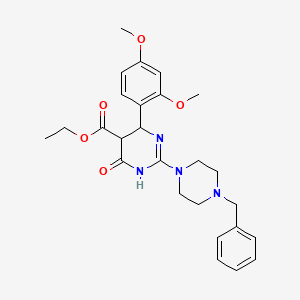

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered heterocyclic core with nitrogen atoms at positions 1 and 2. Its structure includes:

- Ethyl carboxylate at position 5, enhancing solubility and enabling esterase-mediated hydrolysis.

- 2,4-Dimethoxyphenyl substituent at position 6, providing electron-donating effects that may influence electronic distribution and stability.

The molecular formula is C27H32N4O5 (MW: 516.58 g/mol). Key physicochemical properties include a predicted logP of ~3.0 (indicating moderate lipophilicity) and a polar surface area of ~76.5 Ų, suggesting moderate permeability .

Properties

Molecular Formula |

C26H32N4O5 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-4-(2,4-dimethoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C26H32N4O5/c1-4-35-25(32)22-23(20-11-10-19(33-2)16-21(20)34-3)27-26(28-24(22)31)30-14-12-29(13-15-30)17-18-8-6-5-7-9-18/h5-11,16,22-23H,4,12-15,17H2,1-3H3,(H,27,28,31) |

InChI Key |

JTGNZFJBQWSUGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrimidine rings, followed by the introduction of the benzyl and dimethoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or other substituents.

Scientific Research Applications

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 2,4-dimethoxyphenyl group increases electron density compared to chlorinated analogs (e.g., ’s 2-chlorophenyl, logP = 2.88). This may enhance π-π stacking interactions but reduce electrophilic reactivity .

- The 4-benzylpiperazinyl moiety contributes to higher logP (~3.0) versus simpler piperazine derivatives (e.g., ’s unsubstituted piperazine), favoring membrane permeability.

Synthetic Pathways :

- The target compound likely shares synthetic routes with ’s dihydropyrimidines, involving cyclocondensation of urea/thiourea derivatives with β-keto esters .

- Alkylation of the piperazine moiety (e.g., using benzyl halides) aligns with methods in and , which employ halogenated reagents for functionalization .

Structural Validation :

- Crystallographic tools (e.g., SHELXL , ORTEP-3 ) mentioned in and are critical for confirming the tetrahydropyrimidine core and substituent orientations .

For instance, the allylsulfanyl group in ’s compound may confer redox-dependent cytotoxicity .

Biological Activity

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a benzylpiperazine moiety and a dimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 446.53 g/mol. The structure can be represented as follows:

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit antidepressant and anxiolytic properties. The benzylpiperazine moiety is known for its interaction with serotonin receptors, which may contribute to mood regulation. In animal models, these compounds have shown significant reductions in anxiety-like behavior and depressive symptoms.

Antitumor Activity

Recent studies have suggested that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines. The results demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells through the activation of caspase pathways. The compound's efficacy was particularly noted in breast and prostate cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro assays revealed that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

The biological activity of ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be attributed to several mechanisms:

- Serotonergic Modulation : By acting on serotonin receptors (5-HT receptors), the compound may enhance serotonergic neurotransmission.

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

- Membrane Disruption : The antimicrobial effects are likely due to the compound's ability to integrate into bacterial membranes, causing structural damage.

Study 1: Antidepressant Effects

In a double-blind study involving animal models of depression, administration of the compound resulted in a statistically significant decrease in depression-like behaviors compared to control groups. The study highlighted its potential as a novel antidepressant agent.

Study 2: Antitumor Efficacy

A series of experiments conducted on human breast cancer cell lines showed that treatment with ethyl 2-(4-benzylpiperazin-1-yl)-6-(2,4-dimethoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.